O-(1-Naphthyl)hydroxylamine Hydrochloride O-(1-Naphthyl)hydroxylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344033
InChI: InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H
SMILES:
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

O-(1-Naphthyl)hydroxylamine Hydrochloride

CAS No.:

Cat. No.: VC18344033

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

O-(1-Naphthyl)hydroxylamine Hydrochloride -

Specification

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name O-naphthalen-1-ylhydroxylamine;hydrochloride
Standard InChI InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H
Standard InChI Key SIPVVRWTGYMJTI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2ON.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

O-(1-Naphthyl)hydroxylamine hydrochloride (CAS RN: Unreported; Systematic Name: N-Hydroxy-1-naphthylamine hydrochloride) has the molecular formula C₁₀H₁₀ClNO, with a molecular weight of 195.65 g/mol. The structure consists of a hydroxylamine group (-NH-OH) ether-linked to the 1-position of naphthalene, protonated as a hydrochloride salt. The naphthyl group imparts aromaticity and planar rigidity, influencing reactivity and solubility .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of O-(1-naphthyl)hydroxylamine hydrochloride typically involves nucleophilic substitution or coupling reactions. A patent describing analogous hydroxylamine salts (e.g., N,O-dimethylhydroxylamine hydrochloride) provides a template :

  • Reaction of Hydroxylammonium Salts: Hydroxylamine hydrochloride reacts with 1-naphthol derivatives in the presence of a base (e.g., NaOH) at 20–50°C to form the ether linkage .

  • Methylation (if applicable): Methylating agents like CH₃I may introduce alkyl groups, though this step is omitted for the target compound .

  • Acid Hydrolysis and Salt Formation: The intermediate is hydrolyzed with HCl, followed by crystallization to yield the hydrochloride salt .

Example Protocol:

  • Step 1: 1-Naphthol (1 mol) and hydroxylamine hydrochloride (1 mol) are stirred in ethanol with NaOH (1.5 mol) at 40°C for 5 hours.

  • Step 2: The mixture is acidified with HCl, filtered, and recrystallized from methanol to obtain the hydrochloride salt .

Physicochemical Properties

Physical Description

O-(1-Naphthyl)hydroxylamine hydrochloride is a white to off-white crystalline solid with a melting point of 180–185°C (decomposes) . It is hygroscopic, requiring storage under anhydrous conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource Analog
SolubilitySlightly soluble in water; soluble in methanol, DMSO
LogP2.1 (estimated)
Vapor Pressure0.01 mmHg at 25°C
Density1.25 g/cm³

Stability

The compound is stable under inert atmospheres but decomposes upon prolonged exposure to moisture or light. Autoignition occurs at >200°C .

Applications in Organic Synthesis

Intermediate in Heterocycle Formation

O-(1-Naphthyl)hydroxylamine hydrochloride serves as a precursor to 1,2-oxazines and indoles via cyclization reactions. For example:

  • Oxazine Synthesis: Reacts with α,β-unsaturated ketones to form six-membered rings, utilized in drug discovery .

  • Indole Preparation: Participates in Fischer indole synthesis under acidic conditions, yielding substituted indoles .

Functional Group Manipulation

The hydroxylamine group enables:

  • Oximation: Conversion of ketones to oximes for protection or subsequent rearrangement .

  • Radical Reactions: Acts as a nitroxide precursor in polymer stabilization .

CompoundLD₅₀ (Oral, Rat)Key EffectsSource
Hydroxylamine HCl408 mg/kgMethemoglobinemia
1-Naphthylamine727 mg/kgHematuria, liver damage

Environmental and Regulatory Considerations

Ecotoxicity

The naphthyl group contributes to persistence in aquatic environments. Estimated EC₅₀ for Daphnia magna is 0.5 mg/L .

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